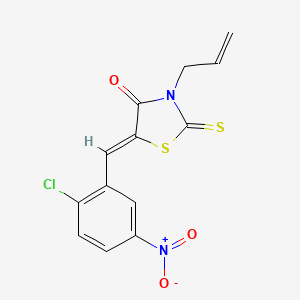
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthesized compound that belongs to the thiazolidinone family. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action for 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes or by interacting with cellular components.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has significant biochemical and physiological effects. It has been reported to have antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has shown anticancer activity against several cancer cell lines. It has also been studied for its potential to inhibit enzymes involved in various diseases such as diabetes and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a broad-spectrum inhibitor. This compound has shown activity against a wide range of enzymes and microorganisms, making it a versatile tool for research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound as a potential drug candidate for various diseases. Additionally, further studies are needed to understand the mechanism of action for this compound and to investigate its potential as an inhibitor for other enzymes. Finally, research could focus on improving the solubility of this compound to increase its bioavailability and expand its use in lab experiments.
Synthesemethoden
The synthesis of 3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 2-chloro-5-nitrobenzaldehyde and thiourea in the presence of allyl bromide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(2-chloro-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential in medicinal chemistry research. It has been studied for its antibacterial, antifungal, and anticancer properties. Furthermore, this compound has been investigated as a potential inhibitor for various enzymes such as urease, α-glucosidase, and acetylcholinesterase.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c1-2-5-15-12(17)11(21-13(15)20)7-8-6-9(16(18)19)3-4-10(8)14/h2-4,6-7H,1,5H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMJAANWGVXDI-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-chloro-5-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(phenylthio)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5038277.png)
![7-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5038283.png)

![methyl N-[(2-{[(benzyloxy)carbonyl]amino}-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5038297.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5038306.png)
![1-ethoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5038321.png)

![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)

![2-benzyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5038347.png)
![butyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5038350.png)
![2-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5038368.png)
![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)
